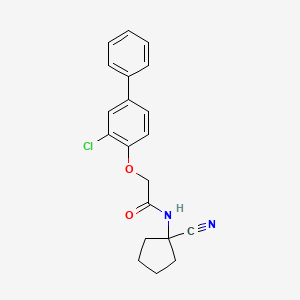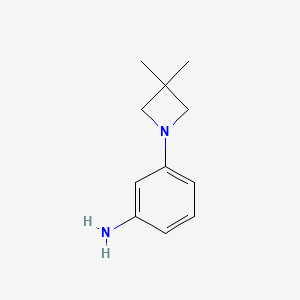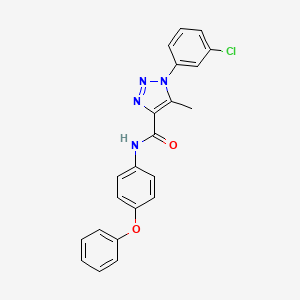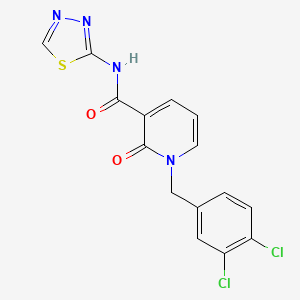
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the body.
Mechanism of Action
CCPA works by binding to and activating adenosine receptors in the body. Adenosine receptors are found throughout the body, and are involved in a wide range of physiological processes, including the regulation of blood flow and the immune response. By activating these receptors, CCPA has been shown to have a number of beneficial effects on the body.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects on the body. Some of the most significant effects include its ability to increase blood flow to the heart and brain, reduce inflammation, and improve immune function. These effects make CCPA a promising candidate for the treatment of a wide range of diseases and conditions.
Advantages and Limitations for Lab Experiments
There are several advantages to using CCPA in laboratory experiments. It is a well-characterized compound, with a known mechanism of action and a wide range of potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to work with the compound.
Future Directions
There are a number of potential future directions for research on CCPA. One area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Other potential areas of research include its use in the treatment of cancer, autoimmune disorders, and infectious diseases. As research on CCPA continues, it is likely that new therapeutic applications for this compound will be discovered.
Synthesis Methods
The synthesis of CCPA involves several steps, including the reaction of 2-chloro-4-phenylphenol with cyanocyclopentane, followed by the addition of acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
CCPA has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. One of the most promising areas of research involves its use as a potential treatment for cardiovascular disease, as CCPA has been shown to have a number of beneficial effects on the cardiovascular system.
Properties
IUPAC Name |
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-12-16(15-6-2-1-3-7-15)8-9-18(17)25-13-19(24)23-20(14-22)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIABJZBCARFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B2880988.png)




![2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2880993.png)
![2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2880994.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2880997.png)

![5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2881000.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2881006.png)
